molecular formula C12H19N B065396 3-(4-Isopropylphenyl)propan-1-amine CAS No. 165736-01-6

3-(4-Isopropylphenyl)propan-1-amine

Cat. No. B065396
M. Wt: 177.29 g/mol
InChI Key: RNWADJRXWKNYLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Isopropylphenyl)propan-1-amine often involves multi-step pathways, starting from basic nitriles or through condensation reactions involving various amines and aldehydes. One approach described the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine through interaction with various thiourea in isopropanol medium, highlighting the versatility in synthetic routes for similar structures (Tayade et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Hirshfeld surface analysis, provides insights into the conformation and stability of compounds similar to 3-(4-Isopropylphenyl)propan-1-amine. Studies have detailed the crystal structures, showing different crystallization systems and highlighting the importance of intermolecular hydrogen bonding for stability (Nadaf et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds related to 3-(4-Isopropylphenyl)propan-1-amine exhibit a range of behaviors, from fluorescence enhancement due to N-phenyl substitutions to complex formation in host-guest chemistry. These reactions often depend on the specific substituents and the structural configuration of the compounds, demonstrating the intricate relationship between structure and reactivity (Yang et al., 2002).

Scientific Research Applications

Fluorescence Enhancement

The study of N-phenyl substitutions in trans-4-aminostilbene, related to "3-(4-Isopropylphenyl)propan-1-amine," shows that introducing N-phenyl substituents enhances fluorescence due to a more planar ground-state geometry and larger charge-transfer character. This "amino conjugation effect" suggests potential applications in materials science, particularly in designing more efficient fluorescent materials (Yang, Chiou, & Liau, 2002).

Corrosion Inhibition

The synthesis of tertiary amines, including compounds structurally similar to "3-(4-Isopropylphenyl)propan-1-amine," has been shown to inhibit carbon steel corrosion effectively. These compounds form a protective layer on the metal surface, suggesting their application in industries where metal corrosion is a concern, thereby extending the lifespan of metal components and structures (Gao, Liang, & Wang, 2007).

Coordination Chemistry

Research into unsymmetrical tripodal amines, including compounds like "3-(4-Isopropylphenyl)propan-1-amine," reveals their coordination chemistry with zinc(II) and theoretical studies. These findings contribute to the development of new mononuclear complexes with potential applications in catalysis and material science, highlighting the role of such amines in forming complex structures with metals (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).

Synthesis of Dendrimers

The rapid construction of poly(ether imine) dendrons and dendrimers originating from 3-amino-propan-1-ol, related to "3-(4-Isopropylphenyl)propan-1-amine," shows non-toxicity and potential for biological applications. These dendrimers can be used in drug delivery systems and tissue engineering due to their biocompatibility and functional versatility (Krishna, Jain, Tatu, & Jayaraman, 2005).

properties

IUPAC Name

3-(4-propan-2-ylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWADJRXWKNYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589844
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)propan-1-amine

CAS RN

165736-01-6
Record name 4-(1-Methylethyl)benzenepropanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(propan-2-yl)phenyl]propan-1-amine
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